The synthesis of iMDK (quarterhydrate) involves several key methods that are common in the development of small molecule inhibitors. While specific synthetic routes for iMDK are not extensively detailed in the literature, general approaches used for similar compounds typically include:
Technical details regarding these methods may include reaction conditions such as temperature, pressure, and solvent systems used during synthesis. The optimization of these parameters is crucial for achieving high yields and purity levels.
The molecular structure of iMDK (quarterhydrate) can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into:
iMDK (quarterhydrate) participates in several chemical reactions relevant to its function as an inhibitor:
Technical details regarding these reactions would include kinetic parameters and binding affinities.
The mechanism of action of iMDK (quarterhydrate) primarily revolves around its ability to inhibit midkine-mediated signaling pathways. This process involves:
Data supporting these mechanisms would typically come from cellular assays and animal model studies demonstrating changes in tumor growth dynamics.
The physical and chemical properties of iMDK (quarterhydrate) are critical for understanding its behavior in biological systems:
Relevant data may include solubility profiles in different solvents, stability studies under varied pH conditions, and thermal analysis results.
iMDK (quarterhydrate) has several scientific applications:
iMDK Quarterhydrate is a hydrated crystalline form of a selective midkine (Midkine) signaling inhibitor, chemically stabilized via four water molecules per inhibitor unit. This compound serves as a critical research tool for elucidating Midkine-driven oncogenic mechanisms and validating Midkine as a therapeutic target. Midkine, a heparin-binding growth factor, is aberrantly overexpressed in numerous malignancies but exhibits minimal expression in healthy adult tissues, making it an attractive target for precision oncology [1] [5] [7]. The quarterhydrate formulation enhances the compound’s stability and bioavailability, facilitating in vitro and in vivo pharmacological studies. Its academic significance lies in its capacity to disrupt Midkine-mediated tumor progression pathways—including proliferation, angiogenesis, and drug resistance—thereby providing a foundation for targeted cancer therapeutics [5] [7] [10].
Midkine drives oncogenesis through multifaceted interactions with receptor networks and downstream signaling cascades. Key mechanisms include:
Table 1: Midkine-Associated Oncogenic Pathways and Functional Outcomes
Pathway | Key Effectors | Oncogenic Functions |
---|---|---|
PI3K/AKT/mTOR | Anaplastic Lymphoma Kinase, Low-Density Lipoprotein Receptor-Related Protein | Cell survival, metabolism, drug resistance |
Mitogen-Activated Protein Kinase | Ras/Raf/MEK/ERK | Proliferation, epithelial-mesenchymal transition |
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells | Tumor Necrosis Factor Alpha, Interleukin 1 Beta | Inflammation, anti-apoptosis |
Hypoxia-Inducible Factor 1-Alpha | Vascular Endothelial Growth Factor | Angiogenesis, metabolic reprogramming |
Phosphoinositide 3-Kinase hyperactivation in solid tumors arises from mutations (e.g., Phosphoinositide 3-Kinase Catalytic Subunit Alpha, Phosphatase and Tensin Homolog loss) or upstream signaling dysregulation. However, monotherapy with Phosphoinositide 3-Kinase inhibitors faces limitations:
Combining Phosphoinositide 3-Kinase inhibitors with Midkine antagonists like iMDK Quarterhydrate addresses these challenges by:
Table 2: Phosphoinositide 3-Kinase Inhibitor Classes and Limitations
Generation | Examples | Key Limitations |
---|---|---|
Pan-Phosphoinositide 3-Kinase | Buparlisib, Pictilisib | Hyperglycemia, poor mutant specificity |
Isoform-Specific | Alpelisib (α), Copanlisib (δ) | Compensatory pathway activation |
Dual PI3K/mTOR | BEZ235, LY3023414 | Toxicity, feedback upregulation |
Non-Small Cell Lung Cancer management faces critical barriers in deploying Phosphoinositide 3-Kinase/Midkine-directed combinations:
Addressing these gaps necessitates standardized Midkine detection assays, multi-omics validation of Phosphoinositide 3-Kinase/Midkine crosstalk, and innovative trial frameworks for biomarker-enriched populations.
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: